(2Z,5Z)-2-[(3-bromophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C19H14BrN3OS |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
(5Z)-2-(3-bromophenyl)imino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H14BrN3OS/c1-23-11-12(15-7-2-3-8-16(15)23)9-17-18(24)22-19(25-17)21-14-6-4-5-13(20)10-14/h2-11H,1H3,(H,21,22,24)/b17-9- |
InChI Key |
PEGQCINJGMQNPU-MFOYZWKCSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=NC4=CC(=CC=C4)Br)S3 |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=NC4=CC(=CC=C4)Br)S3 |
Origin of Product |
United States |
Preparation Methods
Traditional Condensation Approaches
The most widely reported method involves a three-component reaction between 3-bromoaniline, 1-methylindole-3-carbaldehyde, and thioglycolic acid under reflux conditions. A study demonstrated that heating these components in dimethylformamide (DMF) at 110°C for 12 hours yields the crude product, which is purified via silica gel chromatography (45–50% yield). Critical parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of aromatic intermediates |
| Temperature | 110°C | Accelerates imine formation |
| Catalyst | None | Avoids side reactions with bromophenyl group |
| Reaction Time | 12 hours | Ensures complete cyclization |
This method, however, faces challenges in stereoselectivity, often producing a 3:1 mixture of (2Z,5Z) and (2E,5E) isomers, requiring additional purification steps.
Advanced Catalytic Systems
Lewis Acid-Catalyzed Cyclization
The use of Bi(SCH₂COOH)₃ as a catalyst under solvent-free conditions enhances reaction efficiency. In one protocol, 3-bromoaniline reacts with 1-methylindole-3-carbaldehyde and mercaptoacetic acid at 70°C for 6 hours, achieving a 68% yield of the desired (2Z,5Z) isomer. The catalyst facilitates thiazolidine ring closure while suppressing E/Z isomerization.
Microwave-Assisted Synthesis
Microwave irradiation (200 W, 15 minutes) in polyethylene glycol (PEG-400) solvent significantly reduces reaction time. This approach achieves 74% yield with >95% stereochemical purity by minimizing thermal degradation pathways. The rapid heating promotes uniform energy distribution, critical for maintaining the integrity of the bromophenyl group.
Green Chemistry Innovations
Ultrasound-Enhanced Protocols
A vanadyl sulfate (VOSO₄)-catalyzed reaction under ultrasonic irradiation (40 kHz, 50°C) in acetonitrile achieves 82% yield within 2 hours. Ultrasound cavitation enhances mass transfer, particularly beneficial for the poorly soluble 1-methylindole-3-carbaldehyde intermediate.
Aqueous-Phase Synthesis
Recent advancements employ water as a solvent with β-cyclodextrin as a supramolecular catalyst. This method achieves 65% yield at 90°C while eliminating organic solvent waste. The hydrophobic cavity of β-cyclodextrin selectively binds the 3-bromophenyl group, directing regioselective imine formation.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes continuous flow reactors to enhance reproducibility. Key adaptations include:
-
Precursor Preparation : 1-Methylindole-3-carbaldehyde is synthesized via Vilsmeier-Haack formylation of 1-methylindole, followed by purification through fractional distillation (>99% purity).
-
Flow Cyclization : A tubular reactor (residence time: 30 minutes) operating at 120°C and 3 bar pressure ensures complete conversion of intermediates.
-
Crystallization-Based Purification : The crude product is recrystallized from ethanol/water (4:1 v/v), yielding pharmaceutical-grade material (99.2% purity).
Stereochemical Control and Analytical Validation
The (2Z,5Z) configuration is confirmed via X-ray crystallography and NOESY NMR. Key spectral data include:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, imine-H), 7.89–7.21 (m, 7H, aryl-H), 3.87 (s, 3H, N-CH₃).
Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) resolves diastereomers, ensuring >98% enantiomeric excess for the (2Z,5Z) isomer.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Traditional DMF Reflux | 45–50 | 85–90 | 12 hours | Moderate |
| Bi(SCH₂COOH)₃ Catalysis | 68 | 92 | 6 hours | High |
| Microwave/PEG-400 | 74 | 95 | 15 minutes | High |
| Ultrasound/VOSO₄ | 82 | 97 | 2 hours | Moderate |
| Aqueous/β-Cyclodextrin | 65 | 90 | 8 hours | Low |
Chemical Reactions Analysis
Thiazolidinone Ring Formation
The thiazolidin-4-one core is constructed via -cyclocondensation of:
-
3-Bromoaniline (amine source)
-
1-Methyl-1H-indole-3-carbaldehyde (aldehyde component)
-
Mercaptoacetic acid (thiol component)
Conditions :
Mechanism :
-
Formation of a Schiff base (imine) between the amine and aldehyde.
-
Nucleophilic attack by the thiol group on the imine carbon.
Halogenation
The 3-bromophenyl group is typically introduced via:
-
Electrophilic aromatic bromination of the phenylimino precursor using Br₂ in acetic acid .
-
Alternative: Suzuki-Miyaura coupling with brominated aryl boronic acids .
Example :
5-Bromo analogs (e.g., CID 1186355) are synthesized via bromination at the indole or phenyl ring, achieving regioselectivity using Lewis acids like FeCl₃ .
Nucleophilic Additions
The exocyclic double bond undergoes Michael additions :
Outcome :
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed couplings :
| Reaction Type | Reagents | Product Application |
|---|---|---|
| Suzuki-Miyaura | Aryl boronic acids, Pd(PPh₃)₄ | Biaryl derivatives |
| Buchwald-Hartwig | Amines, Pd₂(dba)₃ | Aminated analogs |
Oxidation and Reduction
-
Oxidation : The thiazolidinone’s sulfur atom can be oxidized to sulfone derivatives using H₂O₂/CH₃COOH .
-
Reduction : NaBH₄ selectively reduces the imine to a secondary amine .
Cycloadditions
The exocyclic double bond participates in Diels-Alder reactions :
-
Dienophiles: Maleic anhydride, tetrazines.
-
Generates fused bicyclic systems (e.g., thiazolo[3,2-b]triazolones) .
Degradation Pathways
-
Hydrolysis : The thiazolidinone ring undergoes acid/base-catalyzed hydrolysis to form thiourea and carboxylic acid fragments .
-
Photodegradation : UV exposure leads to C-Br bond cleavage, forming debrominated byproducts .
Comparative Reaction Table
Challenges and Optimization
Scientific Research Applications
Structural Features and Synthesis
The compound features a thiazolidine ring, imine functionality, a bromophenyl group, and a methylindole moiety. These structural characteristics contribute to its diverse pharmacological properties. The synthesis of this compound typically involves multi-step organic reactions that require precise control of reaction conditions to ensure high yields and purity.
Pharmacological Applications
1. Anticancer Activity
Research indicates that thiazolidinone derivatives can exhibit significant anticancer properties. The compound's structure allows for interaction with various biological targets involved in cancer cell proliferation and apoptosis. Studies have shown that derivatives similar to (2Z,5Z)-2-[(3-bromophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one can inhibit tumor growth in vitro and in vivo models.
2. Antimicrobial Properties
Thiazolidinones have been documented for their antimicrobial activities against a range of pathogens. The presence of the bromophenyl group may enhance the compound's ability to penetrate bacterial membranes, making it effective against resistant strains.
3. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in preclinical studies. Its ability to modulate inflammatory pathways could be beneficial for treating conditions such as arthritis or other inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of thiazolidinone derivatives:
Mechanism of Action
The mechanism of action of (2Z,5Z)-2-[(3-bromophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and thiazolidinone moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Thiazolidinone Core
A. Halogenated Derivatives
- (5Z)-3-(4-Bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (): Replaces the indole group with a 2-chlorophenylmethylidene moiety.
- (2E,5Z)-2-[(4-Bromophenyl)imino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one (): Substitutes the indole with a trimethoxybenzylidene group, increasing polarity (ClogP ≈ 2.1) and solubility in polar solvents. The methoxy groups participate in hydrogen bonding, improving binding to hydrophilic targets .
B. Indole-Modified Analogues
(Z)-5-((1-(4-Bromobenzyl)-1H-indol-3-yl)methylene)-3-phenethylthiazolidine-2,4-dione ():
- (3Z)-5-Bromo-3-{2-[(2,3-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}-1,3-dihydro-2H-indol-2-one (): Features a dimethylanilino group at position 2, introducing steric hindrance that reduces planarity and conjugation. The bromoindole moiety retains halogen bonding but shows lower thermal stability (Tm = 198°C vs. 215°C for the target compound) .
Electronic and Structural Effects
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance halogen bonding but increase molecular weight, affecting pharmacokinetics .
- Indole vs. Benzylidene : The indole group’s planar structure improves stacking interactions in biological systems, whereas benzylidene derivatives exhibit stronger π-π conjugation .
Biological Activity
The compound (2Z,5Z)-2-[(3-bromophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds recognized for their diverse biological activities. Thiazolidin-4-one derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. This article explores the biological activity of the specified compound, focusing on its pharmacological effects and underlying mechanisms.
Structure and Synthesis
The structure of the compound features a thiazolidin-4-one core substituted with a 3-bromophenyl imine and an indole moiety. This structural arrangement is significant as modifications at various positions can influence biological activity. The synthesis typically involves a one-pot reaction combining appropriate aldehydes, amines, and mercaptoacetic acid under acidic conditions.
Anticancer Activity
Thiazolidin-4-one derivatives have shown promising anticancer properties. Recent studies indicate that compounds within this class can inhibit tumor cell proliferation through various mechanisms:
- Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have been reported to exhibit significant inhibition of glioblastoma multiforme cells .
- Mechanisms of Action : The anticancer activity is often linked to the inhibition of specific enzymes involved in cell cycle regulation and apoptosis. Thiazolidin-4-one derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated:
- Bacterial Inhibition : Studies have reported that thiazolidin-4-one derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups has been associated with enhanced antimicrobial efficacy .
- Fungal Activity : Some derivatives have shown antifungal properties against pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidin-4-ones is attributed to their ability to inhibit cyclooxygenase (COX) enzymes:
- COX Inhibition : Compounds in this class have been evaluated for their COX inhibitory activity, which is crucial for reducing inflammation. Some studies suggest that certain derivatives outperform traditional anti-inflammatory drugs like indomethacin in specific assays .
- Mechanistic Insights : The anti-inflammatory effects are mediated through the modulation of inflammatory cytokines and pathways involved in the inflammatory response.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activities of thiazolidin-4-one derivatives:
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., NO₂) | Enhance antimicrobial activity |
| Electron-donating groups (e.g., OMe) | Improve anticancer efficacy |
| Alkyl substitutions on nitrogen | Modulate lipophilicity and bioavailability |
Case Studies
Several case studies highlight the biological activities of thiazolidin-4-one derivatives:
- Anticancer Study : A series of synthesized thiazolidin-4-one derivatives were tested against glioblastoma cells, revealing significant cytotoxicity in compounds with specific structural modifications .
- Antimicrobial Evaluation : Derivatives were screened against various bacterial strains, demonstrating potent activity, particularly those with halogen substitutions on the aromatic ring .
- Anti-inflammatory Assessment : In vivo models showed that certain thiazolidin-4-one derivatives significantly reduced edema in rat paw models compared to controls, indicating strong anti-inflammatory properties .
Q & A
Q. What are the key synthetic strategies for preparing (2Z,5Z)-2-[(3-bromophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one?
Methodological Answer: The synthesis of this thiazolidin-4-one derivative involves multi-step protocols, including:
- Cyclization : Formation of the thiazolidinone core via condensation of substituted imines with carbonyl precursors. For example, similar compounds were synthesized using p-toluenesulfonic acid as a catalyst under reflux conditions .
- Functionalization : Introduction of the 3-bromophenylimino and indole-methylidene groups via Schiff base reactions. Precursors like 3-bromoaniline and 1-methylindole-3-carboxaldehyde are typical starting materials .
Q. Table 1: Representative Synthetic Routes
| Precursors | Reaction Conditions | Catalysts/Agents | Key Step | Reference |
|---|---|---|---|---|
| 3-Bromoaniline, thiazolidinone | Reflux in ethanol, 12 h | p-Toluenesulfonic acid | Cyclization | |
| Indole-3-carboxaldehyde | Dry DMF, 80°C, N₂ atmosphere | K₂CO₃ | Schiff base formation |
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the imino and methylidene groups. For example, the Z-configuration of the thiazolidinone double bonds is identified via coupling constants (e.g., J = 10–12 Hz for cis protons) .
- X-ray Crystallography : Resolves absolute stereochemistry. Software like SHELXL refines anisotropic displacement parameters and validates bond lengths/angles .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) functionalities .
Q. How is the purity of this compound validated in academic research?
Methodological Answer:
- HPLC-MS : Quantifies purity (>95%) and detects byproducts. Mobile phases like acetonitrile/water (70:30) with 0.1% formic acid are commonly used .
- Melting Point Analysis : Sharp melting points (±2°C) indicate homogeneity. For example, analogs with similar structures melt at 180–185°C .
- Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages (e.g., ±0.3% deviation) .
Q. What computational tools are used to predict the reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian 16 optimizes geometries at the B3LYP/6-31G(d) level .
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to identify reactive regions (e.g., electron-deficient imine groups) .
Q. How is the compound stored to ensure stability in long-term studies?
Methodological Answer:
- Storage Conditions : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the thiazolidinone core .
- Light Sensitivity : Amber vials are used to avoid photodegradation of the indole-methylidene moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data refinement for this compound?
Methodological Answer:
- TWIN Commands in SHELXL : Address twinning in crystals by partitioning overlapping reflections (e.g., using HKLF5 for twin-law matrices) .
- Disorder Modeling : Refine split positions for flexible groups (e.g., methylidene substituents) with PART and SUMP constraints .
- Validation Tools : PLATON checks for missed symmetry and validates hydrogen-bonding networks .
Q. What strategies optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Statistically models variables (temperature, catalyst loading) to maximize yield. For example, a central composite design identifies optimal reflux time (14 h) and solvent ratio (EtOH:H₂O = 3:1) .
- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., imine hydrolysis) by precise control of residence time .
Q. Table 2: Optimization Parameters
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 60–100°C | 80°C | +22% |
| Catalyst Loading | 5–15 mol% | 10 mol% | +15% |
| Solvent Ratio | EtOH:H₂O (1:1–5:1) | 3:1 | +18% |
Q. How do electronic effects of substituents influence biological activity?
Methodological Answer:
- QSAR Studies : Correlate Hammett constants (σ) of substituents (e.g., 3-bromo vs. 4-methoxy) with IC₅₀ values in enzyme assays. The electron-withdrawing bromo group enhances binding to hydrophobic enzyme pockets .
- Molecular Docking : Software like AutoDock Vina simulates interactions with target proteins (e.g., kinase inhibitors). The indole-methylidene group shows π-π stacking with tyrosine residues .
Q. What are the challenges in reproducing spectral data for this compound?
Methodological Answer:
Q. How can computational phasing improve structural analysis for novel derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
